molecular formula C15H20ClN3S B13101641 2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine

2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine

Katalognummer: B13101641
Molekulargewicht: 309.9 g/mol
InChI-Schlüssel: HKKSEDDPOPCYHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Chloro-N-cyclohexyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine is a complex organic compound characterized by its unique spiro structure. This compound features a cyclobutane ring fused to a thieno[3,2-d]pyrimidine core, with a chlorine atom at the 2’ position and a cyclohexylamine group at the 4’ position. The spiro configuration imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for chemical and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-N-cyclohexyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclobutane Ring: The cyclobutane ring can be introduced via a [2+2] cycloaddition reaction.

    Chlorination: The chlorine atom is introduced at the 2’ position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amination: The cyclohexylamine group is introduced through nucleophilic substitution reactions, often using cyclohexylamine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the thieno[3,2-d]pyrimidine core, potentially leading to dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom at the 2’ position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2’-Chloro-N-cyclohexyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2’-Chloro-N-cyclohexyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2’-Chloro-N-cyclohexyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine analogs: Compounds with similar spiro structures but different substituents.

    Thieno[3,2-d]pyrimidine derivatives: Compounds with variations in the thieno[3,2-d]pyrimidine core.

Uniqueness

    Structural Rigidity: The spiro configuration imparts significant rigidity, which can influence the compound’s biological activity.

    Versatility: The presence of multiple functional groups allows for a wide range of chemical modifications and applications.

Eigenschaften

Molekularformel

C15H20ClN3S

Molekulargewicht

309.9 g/mol

IUPAC-Name

2-chloro-N-cyclohexylspiro[7H-thieno[3,2-d]pyrimidine-6,1'-cyclobutane]-4-amine

InChI

InChI=1S/C15H20ClN3S/c16-14-18-11-9-15(7-4-8-15)20-12(11)13(19-14)17-10-5-2-1-3-6-10/h10H,1-9H2,(H,17,18,19)

InChI-Schlüssel

HKKSEDDPOPCYHR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2=NC(=NC3=C2SC4(C3)CCC4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.